4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3,monohydrochloride
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Overview
Description
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride is a synthetic compound belonging to the NBOMe class of chemicals. These compounds are known for their potent hallucinogenic properties and are often used in scientific research to study the effects of serotonin receptor agonists . The compound is structurally related to phenethylamines and is characterized by the presence of an iodine atom at the 4-position and methoxy groups at the 2- and 5-positions of the phenyl ring .
Preparation Methods
The synthesis of 4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes iodination to introduce the iodine atom at the 4-position . This is followed by a reductive amination reaction with 2-methoxybenzylamine to form the final product . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and may include additional purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom at the 4-position can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . The compound acts as a potent agonist, activating the receptor and triggering a cascade of intracellular signaling events . This leads to altered neurotransmitter release and changes in neuronal activity, which are responsible for its hallucinogenic effects .
Comparison with Similar Compounds
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride is similar to other compounds in the NBOMe class, such as:
- 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe)
- 4-chloro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25C-NBOMe)
- 2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25H-NBOMe)
These compounds share a similar chemical structure but differ in the halogen or functional group at the 4-position . The presence of different substituents can significantly affect their pharmacological properties and potency . 4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride is unique due to the presence of the iodine atom, which contributes to its high affinity for serotonin receptors and potent hallucinogenic effects .
Properties
Molecular Formula |
C18H23ClINO3 |
---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
2-(4-iodo-2,5-dimethoxyphenyl)-N-[[2-(trideuteriomethoxy)phenyl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H22INO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H/i1D3; |
InChI Key |
IPBBLNVKGLDTML-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC.Cl |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC.Cl |
Origin of Product |
United States |
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